N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is a synthetic compound that features a thiophene ring, a pyrazole moiety, and a phenyl group
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.
Mode of Action
The compound interacts with its target, SDH, through strong hydrogen bonding . This interaction likely alters the enzyme’s activity, leading to changes in the metabolic processes it is involved in.
Biochemical Pathways
The compound’s interaction with SDH affects the citric acid cycle and the electron transport chain . These pathways are essential for energy production in cells. By interacting with SDH, the compound could potentially disrupt energy production, leading to various downstream effects.
Result of Action
The compound has been shown to have fungicidal activity against several types of fungi, including Fusarium graminearum, Alternaria solani, and Botrytis cinerea . This suggests that the compound’s interaction with SDH and the resulting disruption of energy production may lead to the death of these organisms.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the compound and the amino acid residues of the target biomolecule .
Cellular Effects
Related compounds have demonstrated antifungal activity, suggesting that they may influence cell function by disrupting essential cellular processes
Molecular Mechanism
Molecular docking studies suggest that it may form strong hydrogen bonds with target enzymes, potentially influencing their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrazole is treated with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling of the Moieties: The final step involves coupling the pyrazole-phenyl intermediate with the thiophene ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
- **N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its benzamide and furan analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photovoltaic devices.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-15(9-11-19-20)14-6-4-13(5-7-14)8-10-18-17(21)16-3-2-12-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEBEXACZRLWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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